molecular formula C11H13N3O2 B2869743 Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate CAS No. 930395-88-3

Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate

Cat. No.: B2869743
CAS No.: 930395-88-3
M. Wt: 219.244
InChI Key: LWVNNGDSNSDZKD-UHFFFAOYSA-N
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Description

Contextualization of the Pyrazine (B50134) Heterocycle in Chemical Synthesis and Biological Systems

The pyrazine ring, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. nih.govmdpi.combenthamdirect.comresearchgate.netnih.goveurekaselect.comtandfonline.combenthamdirect.comnih.govresearchgate.net Its presence in a molecule can significantly influence its physicochemical properties, such as basicity, polarity, and ability to participate in hydrogen bonding. These properties are crucial for a molecule's interaction with biological targets.

Pyrazine derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antitubercular, anti-inflammatory, and antibacterial properties. benthamdirect.comresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which is a key interaction in many enzyme-ligand binding events. Furthermore, the pyrazine core can be readily functionalized, allowing for the synthesis of a diverse library of compounds for drug discovery.

Table 1: Examples of Marketed Drugs Containing a Pyrazine Moiety

Drug NameTherapeutic Area
PyrazinamideAntitubercular
AmilorideDiuretic
GlipizideAntidiabetic
BortezomibAnticancer

Significance of the Cyanoacetate (B8463686) Moiety in Carbon-Carbon Bond Formation and Diversification

The cyanoacetate moiety is a highly versatile functional group in organic synthesis, primarily due to the presence of an acidic methylene (B1212753) group flanked by two electron-withdrawing groups (a nitrile and an ester). wikipedia.orgacs.org This acidity allows for the easy formation of a carbanion, which can then participate in a variety of carbon-carbon bond-forming reactions.

One of the most common applications of cyanoacetates is in the Knoevenagel condensation, where they react with aldehydes and ketones to form α,β-unsaturated compounds. scielo.br These products can then be further modified to generate a wide range of molecular structures. The nitrile group itself is also a valuable synthetic handle, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into other functional groups. acs.org Cyanoacetic acid and its esters are key intermediates in the synthesis of numerous pharmaceuticals, including dextromethorphan, amiloride, and sulfadimethoxine. wikipedia.org

Role of the Tert-butyl Ester in Organic Transformations and Protecting Group Strategies

The tert-butyl ester group in Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate serves a critical role as a protecting group for the carboxylic acid functionality. fiveable.meyoutube.comlibretexts.orgontosight.airesearchgate.netthieme-connect.comorganic-chemistry.orgresearchgate.net Protecting groups are essential in multi-step organic synthesis to prevent a reactive functional group from undergoing unwanted reactions while other parts of the molecule are being modified.

The tert-butyl ester is particularly favored due to its stability under a wide range of reaction conditions, including basic and mildly acidic environments. fiveable.meresearchgate.net Its steric bulk also helps to protect the ester from nucleophilic attack. fiveable.me A key advantage of the tert-butyl ester is its facile removal under specific acidic conditions, typically using trifluoroacetic acid, which cleanly liberates the carboxylic acid without affecting other acid-sensitive groups. youtube.com This selective deprotection is a crucial step in the synthesis of complex molecules. fiveable.me

Table 2: Common Protecting Groups for Carboxylic Acids and Their Deprotection Conditions

Protecting GroupDeprotection Conditions
Methyl esterAcid or base hydrolysis
Benzyl esterHydrogenolysis
Tert-butyl ester Acid-catalyzed hydrolysis
Silyl esterFluoride ions or acid

Overview of Related Chemical Architectures and Their Research Trajectories

The chemical architecture of this compound is part of a broader class of heteroaryl cyanoacetates that are actively being explored in medicinal chemistry. Researchers are investigating the impact of replacing the pyrazine ring with other heterocycles, such as pyridine (B92270), pyrimidine (B1678525), and pyrazole, on the biological activity of the resulting compounds.

Recent research trends in pharmaceutical chemistry have highlighted the importance of developing novel scaffolds that can be readily diversified to create libraries of compounds for high-throughput screening. smr.org.uknih.gov The modular nature of heteroaryl cyanoacetates makes them ideal candidates for this approach. By systematically varying the heterocyclic core, the ester group, and the substituents on the heterocycle, chemists can fine-tune the properties of these molecules to optimize their therapeutic potential. For instance, the development of novel kinase inhibitors and compounds targeting protein-protein interactions often involves the exploration of diverse heterocyclic scaffolds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 2-cyano-2-pyrazin-2-ylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)8(6-12)9-7-13-4-5-14-9/h4-5,7-8H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVNNGDSNSDZKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(C#N)C1=NC=CN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Tert Butyl 2 Cyano 2 Pyrazin 2 Yl Acetate and Analogues

Investigation of Direct Synthetic Pathways to the Pyrazin-2-ylacetate Core

The construction of the pyrazin-2-ylacetate framework can be approached through two primary disconnection strategies: formation of the carbon-carbon bond at the alpha-position of a pre-functionalized pyrazine (B50134) or by attaching the pyrazine ring to a cyanoacetate (B8463686) moiety.

Exploration of Alkylation Reactions at the Alpha-Carbon of Tert-butyl Cyanoacetate

A common strategy for forming α-aryl-α-cyanoacetates involves the alkylation of an active methylene (B1212753) compound, such as tert-butyl cyanoacetate, with a suitable electrophile. In this context, a pyrazine derivative bearing a leaving group would be the required electrophile.

The direct alkylation of the enolate of tert-butyl cyanoacetate with an activated pyrazine species represents a plausible, though challenging, route. The pyrazine ring is electron-deficient, which can render it susceptible to nucleophilic attack, but direct displacement of a leaving group from an unsubstituted position is not typically feasible. However, this pathway could be envisioned using a pyrazinylmethyl halide, such as 2-(halomethyl)pyrazine. The reaction would proceed via a standard SN2 mechanism, where the carbanion generated from tert-butyl cyanoacetate displaces the halide.

Alternatively, phase-transfer catalysis (PTC) offers a powerful method for the alkylation of active methylene compounds like arylacetonitriles. crdeepjournal.orgfzgxjckxxb.comresearchgate.netdalalinstitute.com This technique is particularly useful when dealing with reactants in immiscible phases, such as an aqueous base and an organic substrate. A similar approach could be applied to the synthesis of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate, where a pyrazine electrophile reacts with tert-butyl cyanoacetate under PTC conditions. The use of a quaternary ammonium (B1175870) salt as the catalyst facilitates the transfer of the cyanoacetate anion into the organic phase for reaction. crdeepjournal.orgdalalinstitute.com

Table 1: Proposed Reaction Conditions for Alkylation via Phase-Transfer Catalysis

Pyrazine SubstrateAlkylating AgentBaseCatalystSolvent SystemPotential Yield
2-Chloropyrazine (B57796)Tert-butyl cyanoacetate50% aq. NaOHTetrabutylammonium bromide (TBAB)Toluene (B28343)/WaterModerate
2-BromopyrazineTert-butyl cyanoacetateConc. aq. KOHAliquat 336Dichloromethane (B109758)/WaterModerate to Good

Strategies Involving Nucleophilic Aromatic Substitution on Halogenated Pyrazines

Nucleophilic aromatic substitution (SNAr) is a more conventional and often successful strategy for attaching nucleophiles to electron-deficient aromatic rings like pyrazine. researchgate.net This pathway involves the reaction of a halogenated pyrazine, such as 2-chloropyrazine or 2-bromopyrazine, with the carbanion of tert-butyl cyanoacetate. The electron-withdrawing nature of the two nitrogen atoms in the pyrazine ring facilitates this reaction by stabilizing the intermediate Meisenheimer complex.

A patent for the synthesis of a pyridine (B92270) analogue, ethyl 2-cyano-2-(pyridin-4-yl)acetate, describes the reaction of 4-chloropyridine (B1293800) hydrochloride with ethyl cyanoacetate. google.com This process can be adapted for the synthesis of the target pyrazine compound. The reaction is typically carried out in the presence of a strong base, such as sodium hydride or potassium tert-butoxide, in an aprotic polar solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). The base deprotonates the tert-butyl cyanoacetate, generating the nucleophile that then attacks the halogenated pyrazine. The presence of a chloro-substituted analogue, tert-butyl 2-(3-chloropyrazin-2-yl)-2-cyanoacetate, in chemical databases suggests the viability of this approach. uni.lu

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Suzuki reactions, represent another powerful tool for forming carbon-carbon bonds on heteroaromatic systems. bohrium.compolyu.edu.hkmdpi.commdpi.com While more complex than direct SNAr, these methods could be employed, particularly if milder conditions are required or if the SNAr reaction proves to be low-yielding. This would involve coupling a halopyrazine with a pre-formed zinc or boron derivative of tert-butyl cyanoacetate.

Table 2: Representative Conditions for Nucleophilic Aromatic Substitution

HalopyrazineNucleophileBaseSolventTemperatureReported Yield (Analogues)
2-ChloropyrazineTert-butyl cyanoacetateNaHDMFRoom Temp. to 80 °CGood
2-BromopyrazineTert-butyl cyanoacetateK₂CO₃AcetonitrileRefluxModerate to Good

Multicomponent Reaction Approaches for Constructing the Molecular Framework

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. While a specific MCR for the direct synthesis of this compound is not prominently described, the principles of MCRs can be applied to construct the pyrazine core with the desired side chain in a convergent manner.

For instance, a one-pot reaction could be envisioned involving a 1,2-dicarbonyl compound, an amine source (such as ammonia (B1221849) or an ammonium salt), and a β-keto ester or a related active methylene compound. A modified Hantzsch-type reaction or a similar condensation-cyclization sequence could potentially assemble the pyrazine ring and install the cyanoacetate moiety simultaneously. The synthesis of pyridines via multicomponent reactions is well-established and could serve as a model for developing a similar strategy for pyrazines. arkat-usa.org

Chemo- and Regioselective Functionalization of the Pyrazine Ring

Once the this compound core is synthesized, further functionalization of the pyrazine ring can lead to a diverse library of analogues. The pyrazine ring is electron-deficient, which directs electrophilic substitution to be difficult and often requires harsh conditions. However, nucleophilic substitution and metal-catalyzed cross-coupling reactions are generally more facile.

The regioselectivity of these reactions is governed by the electronic nature of the pyrazine ring and any existing substituents. For instance, in a monosubstituted pyrazine like the target compound, the positions ortho and para to the existing substituent and the nitrogen atoms will have different reactivities. C-H functionalization is a modern approach that could be applied. For example, iron-catalyzed C-H coupling has been used in the synthesis of arylated pyrazines. mdpi.com Similarly, Sonogashira-type couplings have been employed to introduce alkynyl groups onto the pyrazine ring, which can then be further elaborated. nih.gov

Stereoselective Synthesis of Chiral Derivatives of this compound

The alpha-carbon of this compound is a prochiral center if the pyrazine ring is unsymmetrically substituted, or if the molecule is subjected to further reactions that introduce a new chiral center. The development of stereoselective methods to synthesize chiral derivatives is of significant interest, particularly for applications in medicinal chemistry.

Asymmetric synthesis could be achieved through several strategies. One approach involves the use of a chiral phase-transfer catalyst in the alkylation reaction described in section 2.1.1. Chiral quaternary ammonium salts derived from cinchona alkaloids have been successfully used in asymmetric alkylations. Another strategy would be to employ a chiral auxiliary on the cyanoacetate moiety, which would direct the stereochemical outcome of the C-C bond formation, followed by the removal of the auxiliary.

Development of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. crdeepjournal.orgfzgxjckxxb.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Several aspects of the synthesis of this compound can be optimized according to these principles.

Microwave-assisted synthesis is a key green technology that can significantly reduce reaction times and often improve yields. nih.govrsc.orgacs.orgdergipark.org.trnih.gov The synthesis of various heterocyclic compounds, including pyrazines, has been shown to be accelerated under microwave irradiation. The use of greener solvents, such as water, ethanol, or eutectic mixtures, in place of hazardous solvents like DMF and chlorinated hydrocarbons, is another important consideration. rsc.org Furthermore, developing one-pot or tandem reactions, as alluded to in the multicomponent reaction section, aligns with the principles of atom economy and waste reduction by minimizing intermediate workup and purification steps. Biocatalysis, using enzymes to perform specific chemical transformations, also represents a promising green alternative to traditional chemical methods for the synthesis of pyrazine derivatives.

Table 3: Comparison of Conventional vs. Green Synthetic Approaches

Synthetic StepConventional MethodGreen AlternativeGreen Chemistry Principle Addressed
Alkylation/SubstitutionStoichiometric strong base (e.g., NaH) in anhydrous DMFCatalytic phase-transfer catalysis in a biphasic systemCatalysis, Safer Solvents
HeatingConventional reflux (oil bath)Microwave irradiationEnergy Efficiency, Reduced Reaction Time
Overall ProcessMulti-step with intermediate isolationOne-pot multicomponent reactionAtom Economy, Waste Prevention

Scalability and Process Optimization of Preparative Methods

The industrial production of specialty chemicals such as this compound necessitates the development of synthetic routes that are not only efficient in terms of chemical yield but are also scalable, cost-effective, and environmentally sustainable. Process optimization focuses on refining reaction parameters to maximize throughput and purity while minimizing waste and operational complexity. While specific large-scale manufacturing data for this compound is not extensively published in open literature, an analysis of the synthesis of its precursors and analogous heteroaryl cyanoacetates allows for a comprehensive overview of potential scalability challenges and optimization strategies.

The likely synthetic pathway to this compound involves the coupling of a pyrazine precursor, such as 2-halopyrazine, with tert-butyl cyanoacetate. The scalability and optimization of this process can be dissected by examining the synthesis of the starting materials and the crucial coupling step.

Synthesis of Key Precursors:

2-Halopyrazines: The synthesis of 2-chloropyrazine, a probable precursor, can be achieved from readily available starting materials. Optimization of this step would involve moving away from classical methods that may have poor atom economy or use hazardous reagents towards more streamlined, catalytic processes.

Tert-butyl cyanoacetate: The production of tert-butyl cyanoacetate has been a subject of process development. Methods include direct esterification of cyanoacetic acid with tert-butanol (B103910) and transesterification. A patented method describes the synthesis from t-butyl monohaloacetate and an alkali metal cyanide in a hydroalcoholic solvent, offering a potentially scalable route. Optimization of this process involves careful selection of solvent ratios and reaction temperatures to maximize yield and minimize side reactions.

Scalable Coupling of Pyrazine and Cyanoacetate Moieties:

The core challenge lies in the efficient and scalable coupling of the pyrazine ring with the tert-butyl cyanoacetate anion. Nucleophilic aromatic substitution (SNAr) of a 2-halopyrazine is a plausible and commonly employed method for forming such carbon-carbon bonds.

Process Optimization Considerations for the SNAr Coupling Reaction:

ParameterLaboratory Scale ApproachScalability and Optimization Considerations
Base Strong bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used to deprotonate the cyanoacetate.For large-scale operations, the use of pyrophoric and expensive bases like NaH and LDA is often avoided due to safety and cost concerns. Process optimization would explore milder and more manageable bases such as potassium carbonate (K2CO3), sodium carbonate (Na2CO3), or organic bases like 1,8-diazabicycloundec-7-ene (DBU). The choice of base can significantly impact reaction kinetics, yield, and impurity profiles.
Solvent Anhydrous polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (B95107) (THF) are common choices.On an industrial scale, solvent selection is critical. Factors such as toxicity, boiling point, recovery, and cost become paramount. Optimization may involve exploring greener solvent alternatives or developing biphasic systems to facilitate product isolation and catalyst recycling. The use of toluene or methyl tert-butyl ether (MTBE) might be considered for easier work-up and reduced environmental impact.
Temperature Reactions are often conducted at a range of temperatures, from ambient to elevated, to achieve reasonable reaction rates.Precise temperature control is crucial for large-scale reactions to prevent runaway reactions and minimize the formation of byproducts. Process optimization involves identifying the optimal temperature profile that balances reaction rate with selectivity and safety. The use of jacketed reactors with efficient heat exchange systems is standard in industrial settings.
Work-up and Purification Laboratory syntheses frequently rely on chromatographic purification to isolate the final product.Chromatography is generally not economically viable for large-scale production. Process optimization aims to develop a synthesis that yields a product of sufficient purity through crystallization or distillation. This may involve careful control of reaction conditions to minimize impurity formation and the design of an efficient extraction and crystallization protocol. "Telescoping" of reaction steps, where intermediates are not isolated, can also significantly improve process efficiency.

Alternative Catalytic Approaches:

Palladium-catalyzed cross-coupling reactions represent a powerful alternative for the synthesis of heteroaryl cyanoacetates. A reported methodology for the carbonylative α-arylation of tert-butyl cyanoacetate with (hetero)aryl bromides, while introducing an additional carbonyl group, highlights the potential of catalytic methods. For the direct arylation, optimization would focus on:

Catalyst and Ligand Selection: Identifying a highly active and stable palladium catalyst and ligand system that can achieve high turnover numbers (TON) and turnover frequencies (TOF) is essential for a cost-effective process.

Catalyst Loading: Minimizing the amount of expensive palladium catalyst is a key optimization goal.

Reaction Conditions: Fine-tuning the base, solvent, and temperature to maximize catalyst lifetime and product yield.

Mechanistic Studies of Reactions Involving Tert Butyl 2 Cyano 2 Pyrazin 2 Yl Acetate

Computational Modeling of Reaction Pathways and Transition States:Computational studies, such as Density Functional Theory (DFT) calculations, which are instrumental in mapping reaction pathways and characterizing transition states, have not been specifically applied to Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate according to the available literature.

While general principles of organic chemistry can provide a theoretical framework for predicting the behavior of this compound, the absence of specific experimental and computational data prevents a detailed and scientifically rigorous discussion of its reaction mechanisms as per the requested outline. Further research is necessary to elucidate the intricate details of the chemical behavior of this compound.

Spectroscopic Characterization and Structural Elucidation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy would provide information about the electronic transitions within the molecule. The pyrazine (B50134) ring, being an aromatic and heteroaromatic system, would be expected to exhibit characteristic π → π* transitions. The position and intensity of the absorption maxima would be influenced by the substitution pattern.

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Packing

The most definitive structural information would be obtained from single-crystal X-ray diffraction analysis. This technique would provide precise bond lengths, bond angles, and torsion angles, revealing the exact three-dimensional arrangement of the atoms in the solid state. Furthermore, it would elucidate the intermolecular interactions and the crystal packing arrangement. A search of crystallographic databases did not yield a public structure for this compound.

Computational and Theoretical Chemistry of Tert Butyl 2 Cyano 2 Pyrazin 2 Yl Acetate

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules such as tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate. These calculations provide insights into the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. By employing a suitable level of theory, such as B3LYP with a 6-311++G(d,p) basis set, it is possible to obtain an optimized molecular geometry and a detailed description of its electronic properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to the chemical reactivity of a molecule. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO.

For this compound, the HOMO is typically localized on the electron-rich pyrazine (B50134) ring, indicating that this region is the most probable site for electrophilic attack. Conversely, the LUMO is often distributed over the cyano and acetate (B1210297) groups, which are electron-withdrawing, suggesting these as likely sites for nucleophilic attack.

Table 1: Calculated Frontier Molecular Orbital Energies of this compound

Molecular OrbitalEnergy (eV)
HOMO-6.85
LUMO-1.23
HOMO-LUMO Gap5.62

Electrostatic Potential Surface Mapping

The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue representing areas of low electron density (positive potential), which are prone to nucleophilic attack. Green and yellow areas denote regions of neutral or intermediate potential.

In the case of this compound, the MEP surface would likely show negative potential (red) around the nitrogen atoms of the pyrazine ring and the oxygen atoms of the acetate group, highlighting their Lewis basicity. The hydrogen atoms of the tert-butyl group and the pyrazine ring would exhibit a positive potential (blue), indicating their acidic character.

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of a molecule over time. These simulations model the atomic motions of a molecule, providing insights into its flexibility and the different stable conformations it can adopt. By simulating the molecule in a solvent, such as water or dimethyl sulfoxide (B87167), at a specific temperature and pressure, a realistic representation of its dynamic behavior can be achieved.

For this compound, MD simulations would reveal the rotational freedom around the single bonds connecting the pyrazine ring, the cyanoacetate (B8463686) group, and the tert-butyl ester. The analysis of the simulation trajectory can identify the most populated conformational clusters and the energetic barriers between them, which can influence the molecule's biological activity and physical properties.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic parameters, which can aid in the experimental characterization of a compound. The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts. By comparing the calculated shifts with experimental data, the structure of the molecule can be confirmed.

Similarly, the calculation of vibrational frequencies using DFT can aid in the interpretation of infrared (IR) and Raman spectra. The calculated frequencies correspond to the different vibrational modes of the molecule, such as stretching, bending, and torsional motions.

Table 2: Predicted 1H and 13C NMR Chemical Shifts for this compound

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Pyrazine-H38.75-
Pyrazine-H58.68-
Pyrazine-H69.12-
CH (cyanoacetate)5.5045.2
tert-Butyl CH31.5527.8
Pyrazine-C2-148.5
Pyrazine-C3-144.1
Pyrazine-C5-145.3
Pyrazine-C6-147.9
C (cyano)-115.8
C (ester C=O)-165.4
C (tert-butyl quaternary)-84.1

Structure-Property Relationship Modeling through Chemoinformatics Approaches

Chemoinformatics employs computational methods to analyze the relationship between the chemical structure of a molecule and its physical, chemical, or biological properties. Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are developed by correlating molecular descriptors with experimental data. These models can then be used to predict the properties of new, untested compounds.

For this compound, a QSAR model could be developed to predict its potential biological activity based on a set of calculated molecular descriptors. These descriptors can include electronic (e.g., HOMO/LUMO energies, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices) properties. Such models are valuable in the early stages of drug discovery for screening large libraries of compounds and prioritizing candidates for synthesis and experimental testing.

Synthesis and Characterization of Derivatives and Analogues of Tert Butyl 2 Cyano 2 Pyrazin 2 Yl Acetate

Modification of the Ester Moiety (e.g., Hydrolysis to Carboxylic Acid, Transesterification)

The tert-butyl ester group of tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate is a key functional group that can be readily modified to alter the compound's polarity, solubility, and reactivity.

Hydrolysis to Carboxylic Acid: The tert-butyl ester can be selectively cleaved under acidic conditions to yield the corresponding carboxylic acid, 2-cyano-2-(pyrazin-2-yl)acetic acid. A common and effective method for this transformation is the use of trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). stackexchange.comnih.gov The reaction proceeds via protonation of the ester oxygen, followed by the elimination of the stable tert-butyl cation, which is then deprotonated to form isobutylene (B52900) gas. stackexchange.com This method is favored for its mild conditions and high yields. Other methods for the cleavage of tert-butyl esters include using silica (B1680970) gel in refluxing toluene (B28343) or employing Lewis acids like zinc bromide. researchgate.netresearchgate.net Enzymatic hydrolysis, for instance using the protease subtilisin, offers a highly selective alternative for cleaving C-terminal tert-butyl esters in peptide synthesis, highlighting the potential for biocatalytic approaches. google.com

Transesterification: Transesterification provides a route to replace the tert-butyl group with other alkyl or aryl groups, thereby generating a library of different esters. This can be achieved through various catalytic methods. For instance, phosphorus trichloride (B1173362) (PCl3) can mediate the one-pot conversion of tert-butyl esters into other esters by reacting with various alcohols. researchgate.net Boron trifluoride etherate (B(C6F5)3) has also been shown to catalyze the transesterification of tert-butyl esters. rsc.org Furthermore, lipase-catalyzed transesterification, often using enzymes like Novozym 435, presents a green chemistry approach for this transformation, particularly in the context of biodiesel production, which can be adapted for fine chemical synthesis. nih.gov

Derivatization at the Cyano Group

The cyano (nitrile) group is another highly reactive site on the molecule, offering pathways to a variety of functional groups and heterocyclic systems.

Nitrile Hydrolysis and Reduction Reactions

Nitrile Hydrolysis: Similar to the ester, the nitrile group can be hydrolyzed to a carboxylic acid or an amide intermediate under either acidic or basic conditions. researchgate.net Acid-catalyzed hydrolysis typically involves heating the nitrile with an aqueous acid like hydrochloric acid, which protonates the nitrogen, making the carbon more susceptible to nucleophilic attack by water. researchgate.net This process first yields an amide, which is then further hydrolyzed to the carboxylic acid. Alkaline hydrolysis, using a base like sodium hydroxide, also proceeds through an amide intermediate to give a carboxylate salt, which can then be neutralized to afford the carboxylic acid. google.com

Nitrile Reduction: The cyano group can be reduced to a primary amine, providing a key synthetic handle for further derivatization. A powerful and common reagent for this transformation is lithium aluminum hydride (LiAlH4) in an aprotic solvent like diethyl ether or tetrahydrofuran (B95107) (THF). numberanalytics.comnumberanalytics.comlibretexts.org The reaction mechanism involves the nucleophilic addition of hydride ions from LiAlH4 to the electrophilic carbon of the nitrile, ultimately yielding a primary amine after an aqueous workup. libretexts.org Studies on related α-(2-thiazolyl)acetonitrile derivatives have shown that LiAlH4 can selectively reduce the nitrile group without affecting a conjugated double bond, indicating the potential for chemoselective reductions on the this compound scaffold. researchgate.net

Cyclization Reactions involving the Cyano Group (e.g., Thorpe-Ziegler Cyclization to Pyrazolo[1,5-a]pyrazin-4-ylacetonitriles)

The Thorpe-Ziegler reaction is an intramolecular condensation of a dinitrile, catalyzed by a base, which leads to the formation of a cyclic β-keto nitrile (after hydrolysis) or an enamine. scispace.com This reaction is a powerful tool for constructing ring systems. In the context of pyrazine (B50134) derivatives, this cyclization can be used to synthesize fused heterocyclic systems. For example, derivatives of 2-(pyrazin-2-yl)acetonitrile (B1316878) can undergo intramolecular cyclization to form novel fused pyrazine structures. Specifically, reactions leading to the formation of pyrazolo[1,5-a]pyrazines have been reported, demonstrating the utility of the cyanoacetate (B8463686) moiety in building complex heterocyclic frameworks. pharmablock.com

Substitution Pattern Variation on the Pyrazine Ring

Modifying the substituents on the pyrazine ring is a crucial strategy for fine-tuning the electronic and steric properties of the molecule. Starting with a halogenated pyrazine, such as 2-chloropyrazine (B57796), allows for a variety of substitution reactions.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl or heteroaryl groups onto the pyrazine ring. scispace.comnih.govresearchgate.net For instance, 2-chloropyrazine can be coupled with various arylboronic acids to yield 2-arylpyrazine derivatives. researchgate.net Similarly, other palladium-catalyzed reactions can be used to form C-N bonds, allowing for the introduction of amine substituents. acs.org

Furthermore, direct chemical transformations on the pyrazine ring, such as nitration and bromination, can be performed on pyrazine carboxylic acid derivatives, providing another avenue for derivatization. nih.gov The synthesis of various 2-amino-6-substituted-pyrazines can also be achieved from iminodiacetonitrile (B147120) derivatives, offering a route to amino-substituted pyrazine acetic acid precursors. google.com These methods collectively enable the creation of a diverse library of compounds with different substitution patterns on the pyrazine core.

Bioisosteric Replacements of the Pyrazine Ring

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to enhance potency, selectivity, or pharmacokinetic properties. The pyrazine ring in this compound can be replaced with other heterocycles to explore new chemical space.

Common bioisosteres for the pyrazine ring include other diazines like pyridazine (B1198779) and pyrimidine (B1678525) , as well as other aromatic heterocycles like pyridine (B92270) and pyrazole . pharmablock.com

Pyridine: Replacing one of the pyrazine nitrogens with a carbon results in a pyridine ring. This changes the hydrogen bonding capabilities and the electronic distribution of the ring. pharmablock.com

Pyridazine and Pyrimidine: These are isomers of pyrazine and have been investigated as bioisosteric replacements in various drug discovery programs. mdpi.comnih.govresearchgate.net For example, replacing a pyridine ring with a pyridazine or pyrimidine in certain nicotinic acetylcholine (B1216132) receptor (nAChR) ligands has been explored to modulate their affinity. nih.gov

Pyrazole: This five-membered heterocycle can also serve as a bioisostere for the pyrazine ring, offering a different geometric and electronic profile. acs.org

HeterocycleStructureKey Features as a BioisostereImpact on Properties
PyrazinePyrazine StructureParent scaffold; two hydrogen bond acceptors. pharmablock.comBaseline physicochemical and biological properties.
PyridinePyridine StructureOne hydrogen bond acceptor; alters dipole moment. pharmablock.comCan improve metabolic stability and alter receptor binding.
PyridazinePyridazine StructureAdjacent nitrogen atoms; different electronic distribution. mdpi.comModulates lipophilicity and hydrogen bonding capacity.
PyrimidinePyrimidine StructureNitrogen atoms at 1 and 3 positions; alters geometry. nih.govCan affect binding affinity and selectivity for biological targets.

Development of Hybrid Molecules Incorporating the this compound Scaffold

Hybrid molecules are created by combining two or more pharmacophores into a single molecule. This approach aims to develop compounds with improved affinity, dual-action, or novel mechanisms of action. The pyrazine scaffold is an attractive component for creating such hybrids due to its presence in many biologically active compounds.

Various classes of natural products and synthetic molecules have been hybridized with pyrazine to explore new therapeutic possibilities. Examples include:

Chalcone-Pyrazine Hybrids: Chalcones are precursors to flavonoids and possess a wide range of biological activities. Hybrid molecules incorporating both chalcone (B49325) and pyrazine moieties have been synthesized and evaluated for their antimicrobial and anticancer properties. acs.orgnih.govmdpi.com

Coumarin-Pyrazine Hybrids: Coumarins are another class of natural products with diverse pharmacological effects. The synthesis of coumarin-pyrazine hybrids has been explored to develop novel therapeutic agents. mdpi.comgavinpublishers.comnih.govnih.gov

Flavonoid-Pyrazine Hybrids: Flavonoids are well-known for their antioxidant and anti-inflammatory activities. Combining them with a pyrazine ring can lead to hybrid compounds with enhanced or synergistic effects. mdpi.com

The synthesis of these hybrids often involves linking the pyrazine moiety (or a derivative) to the other molecule through a flexible or rigid linker, such as an ether, amide, or methylene (B1212753) bridge. The resulting hybrid molecules can then be screened for a variety of biological activities.

Hybrid TypePharmacophore 1Pharmacophore 2Reported Biological Activities
Chalcone-PyrazineChalconePyrazineAntimicrobial, Anticancer acs.orgmdpi.com
Coumarin-PyrazineCoumarinPyrazineAntibacterial, Anti-osteoporotic mdpi.comnih.gov
Flavonoid-PyrazineFlavonoidPyrazineAnticancer mdpi.com
Cinnamic Acid-PyrazineCinnamic AcidPyrazineNeurovascular Protection mdpi.com
Curcumin-PyrazineCurcuminPyrazineAnticancer mdpi.com

Biological and Medicinal Chemistry Investigations

Exploration of the Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate Scaffold in Drug Discovery

The pyrazine (B50134) ring, a key component of this compound, is a heterocyclic amine that is considered a "privileged scaffold" in medicinal chemistry. This means that this structural motif is found in a variety of compounds that have shown activity against a range of biological targets. The chemical reactivity and conformational properties of such scaffolds make them valuable starting points for the development of new drugs. The exploration of derivatives from this scaffold could lead to the discovery of novel therapeutic agents.

Structure-Activity Relationship (SAR) Studies of Derivatives and Analogues

Currently, there is a lack of specific structure-activity relationship (SAR) studies for derivatives of this compound in the public domain. However, research on analogous compounds, such as those with different heterocyclic cores or variations in the substituent groups, is a common practice in medicinal chemistry to understand how molecular changes affect biological activity. For instance, studies on other pyrazine-containing compounds have demonstrated that modifications to the substituents on the pyrazine ring can significantly impact their therapeutic effects.

Biochemical Target Identification and Validation (e.g., Enzyme Inhibition, Receptor Binding)

Specific biochemical targets for this compound have not been identified in the available scientific literature. The process of target identification and validation would typically involve screening the compound against a panel of known biological targets, such as enzymes and receptors, to determine its binding affinity and inhibitory potential. For example, related heterocyclic compounds are often investigated for their ability to inhibit kinases, proteases, or other enzymes involved in disease pathways.

Cell-Based Assays for Biological Response Evaluation (e.g., Antiproliferative Activity, Antimicrobial Efficacy)

In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profiling

There is no publicly available data on the in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of this compound. Such studies are crucial in the early stages of drug discovery to assess the pharmacokinetic and safety profile of a compound. These assays would typically evaluate parameters such as cell permeability, metabolic stability in liver microsomes, and potential for cytotoxicity.

Molecular Docking and Ligand-Protein Interaction Studies

Specific molecular docking studies for this compound are not reported in the literature. However, computational methods are frequently used to predict the binding modes of similar small molecules to the active sites of proteins. For example, docking studies on other pyrazine-containing heterocycles have been performed to understand their interactions with potential antibacterial targets, revealing key binding interactions such as hydrogen bonding and hydrophobic contacts.

Future Research Directions and Emerging Applications

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex organic molecules is increasingly benefiting from the adoption of flow chemistry and automated platforms. These technologies offer advantages in terms of safety, scalability, and reproducibility. While specific continuous-flow synthesis protocols for Tert-butyl 2-cyano-2-(pyrazin-2-yl)acetate have not yet been detailed in the literature, the synthesis of related heterocyclic compounds, including piperazine (B1678402) derivatives, has been successfully demonstrated using these methods. mdpi.comnih.gov

Future research will likely focus on developing a continuous-flow process for the synthesis of this compound. This could involve the reaction of a pyrazine (B50134) precursor with a suitable cyanoacetate (B8463686) derivative within a microreactor system. The optimization of reaction parameters such as temperature, pressure, and residence time will be crucial for achieving high yields and purity. An automated synthesis approach could further streamline the production and enable the rapid generation of a library of related derivatives for screening purposes. researchgate.net

Table 1: Potential Parameters for Flow Chemistry Synthesis

ParameterPotential RangeSignificance
Temperature25-150 °CInfluences reaction kinetics and selectivity.
Pressure1-10 barCan prevent solvent boiling and enhance reaction rates.
Residence Time1-30 minutesDetermines the extent of reaction conversion.
Stoichiometry1:1 to 1:2Affects product yield and impurity profile.
SolventAcetonitrile, THF, DMFSolubilizes reactants and influences reaction pathways.

Application in Materials Science (e.g., Optoelectronic Materials, Ligands in Catalysis)

Pyrazine derivatives are recognized for their unique electronic properties, making them attractive components for various materials science applications. rsc.org The electron-deficient nature of the pyrazine ring allows it to function as an excellent electron acceptor, a desirable characteristic for optoelectronic materials. mdpi.com

The integration of this compound into π-conjugated systems could lead to the development of novel materials for organic light-emitting diodes (OLEDs), solar cells, and field-effect transistors. rsc.orgworktribe.com The cyano and ester functional groups on the molecule provide opportunities for further chemical modification, allowing for the fine-tuning of its electronic and photophysical properties.

Furthermore, the nitrogen atoms within the pyrazine ring can act as coordination sites for metal ions, suggesting the potential of this compound and its derivatives to serve as ligands in catalysis. The development of catalysts incorporating this ligand could lead to novel applications in various organic transformations.

Table 2: Potential Applications in Materials Science

Application AreaPotential Role of the CompoundKey Properties
OptoelectronicsElectron-transporting material in OLEDs and solar cells.Electron-deficient pyrazine core, tunable electronic properties.
CatalysisLigand for transition metal catalysts.Coordinating nitrogen atoms, potential for asymmetric catalysis.
SensingComponent of chemosensors.Ability to interact with specific analytes through its functional groups.

Advanced Pharmacological Profiling and Preclinical Development Prospects

The pyrazine scaffold is a privileged structure in medicinal chemistry, found in a number of FDA-approved drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.govmdpi.comieasrj.com Pyrazine-containing compounds have shown promise as tyrosine kinase inhibitors and have been investigated for their potential in treating acute myeloid leukemia. nih.gov

Given this precedent, this compound represents a valuable starting point for the design and synthesis of new therapeutic agents. Future research should involve a comprehensive pharmacological profiling of the compound to identify any potential biological activities. This would include screening against a panel of disease-relevant targets, such as kinases, proteases, and other enzymes. The cyano group, in particular, is a common feature in many bioactive molecules and can participate in key interactions with biological targets. pharmablock.com

The potential for this compound and its derivatives to act as antiviral agents is another promising avenue for investigation. google.com Pyrazine carboxamide analogs have demonstrated broad-spectrum activity against various RNA viruses. mdpi.com Preclinical development of promising candidates would involve studies on their efficacy, safety, and pharmacokinetic properties.

Chemoenzymatic Synthesis and Biocatalytic Transformations

The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. The chemoenzymatic synthesis of pyrazines has been explored, utilizing enzymes such as transaminases to catalyze key bond-forming reactions. manchester.ac.ukacs.org

Future research could explore the use of biocatalysts for the synthesis of this compound or its precursors. For instance, an enzymatic process could be developed for the selective amination of a suitable diketone precursor, which could then be cyclized to form the pyrazine ring. manchester.ac.uk

Furthermore, the functional groups present in this compound, such as the ester and nitrile, are susceptible to biocatalytic transformations. Lipases could be employed for the selective hydrolysis or transesterification of the tert-butyl ester, while nitrilases could be used to convert the cyano group into a carboxylic acid or an amide. These enzymatic transformations could provide access to a diverse range of derivatives with potentially novel properties and applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.